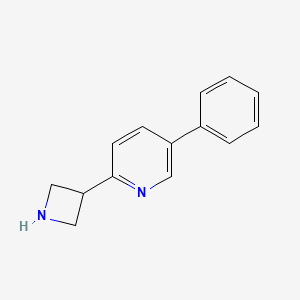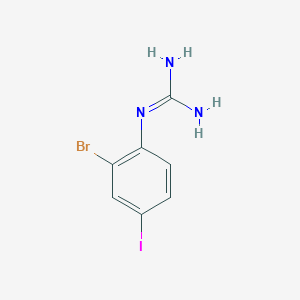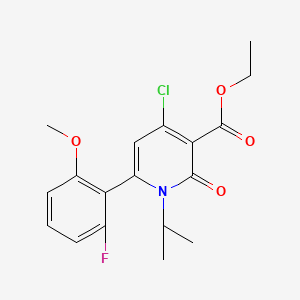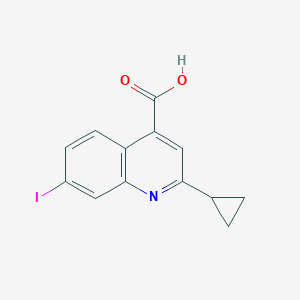
2-Cyclopropyl-7-iodoquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Pfitzinger condensation reaction, which is performed under acidic conditions. This reaction typically involves the condensation of isatins with ketones to produce quinoline-4-carboxylic acid derivatives . Another approach utilizes a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions. This method involves the reaction of iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes .
Análisis De Reacciones Químicas
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit the activity of enzymes and proteins involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, the compound can interfere with the function of viral enzymes, making it a potential antiviral agent.
Comparación Con Compuestos Similares
2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but lacks the iodine atom, which can affect its reactivity and biological activity.
6-Iodo-substituted carboxy-quinolines: These compounds share the iodine substitution but differ in the position of the iodine atom and other substituents, leading to variations in their chemical and biological properties.
Ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates: These compounds have a more complex structure and exhibit different biological activities.
Propiedades
Fórmula molecular |
C13H10INO2 |
|---|---|
Peso molecular |
339.13 g/mol |
Nombre IUPAC |
2-cyclopropyl-7-iodoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10INO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
Clave InChI |
YXVHCWQXYFFAHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=CC(=C3)I)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


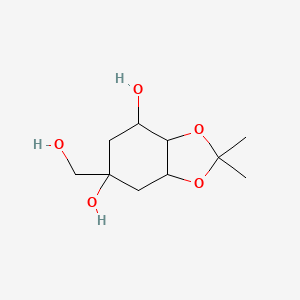

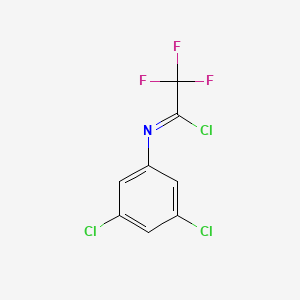
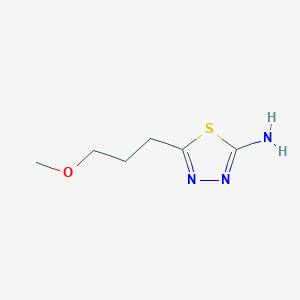
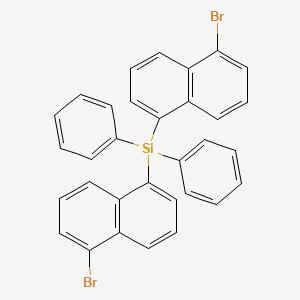
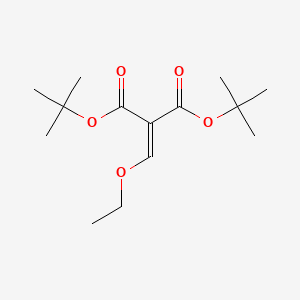
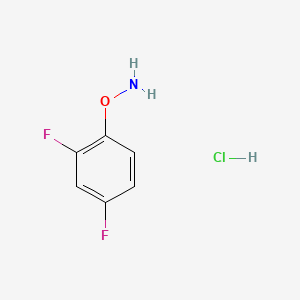
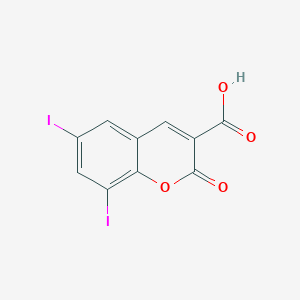
![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
